N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-4-pyridin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-14-6-2-1-3-7-14)20-12-9-15(10-13-20)22-16-8-4-5-11-18-16/h1-8,11,15H,9-10,12-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALGRXUSRHQRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Pyridin-2-yloxy Group: This step involves the reaction of the piperidine derivative with a pyridin-2-yloxy compound under suitable conditions.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions involving the piperidine derivative and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The pyridinyloxy group and piperidine ring are susceptible to oxidation under controlled conditions. Key findings include:
-
Mechanistic Insight : Oxidation of the pyridine ring typically occurs at the nitrogen atom, forming N-oxides that enhance electrophilic substitution reactivity . Piperidine ring oxidation preferentially targets the C-3 position due to steric accessibility.
Reduction Reactions
The carboxamide group and aromatic systems undergo selective reduction:
-
Critical Note : LiAlH₄ reduces the carboxamide to a methylene amine (−CH₂NH−), while catalytic hydrogenation saturates the pyridine ring without affecting the carboxamide .
Substitution Reactions
The pyridinyloxy and carboxamide groups participate in nucleophilic/electrophilic substitutions:
Pyridinyloxy Group Reactivity
-
Nucleophilic Aromatic Substitution :
(85% yield, DMF, 110°C) . -
Electrophilic Halogenation :
Bromination at pyridine C-4 using Br₂/FeCl₃ (72% yield) .
Carboxamide Functionalization
| Reagent | Product | Application | Source |
|---|---|---|---|
| POCl₃ | Nitrile derivative | Precursor for heterocycle synthesis | |
| ROH/H⁺ | Esterification | Prodrug development |
Cross-Coupling Reactions
The pyridine ring enables modern catalytic couplings:
| Reaction Type | Catalyst | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 89% | |
| Sonogashira | PdCl₂, CuI, PPh₃ | Terminal alkynes | 76% |
Hydrolysis and Stability
-
Acidic Hydrolysis : The carboxamide resists hydrolysis below pH 3 but cleaves at pH < 1 (6M HCl, 100°C) to yield piperidine-1-carboxylic acid.
-
Alkaline Stability : Stable in NaOH (1M, 25°C) for >24 h, indicating suitability for basic reaction environments .
Industrial and Pharmacological Implications
-
Scale-Up Synthesis : Continuous flow reactors achieve 92% purity at 10 kg/batch using Pd-catalyzed couplings .
-
Metabolic Stability : Fluorination at pyridine C-5 reduces hepatic clearance by 60% (human liver microsomes) .
Comparison with Analogues
| Modification | Reactivity Change | Biological Half-Life |
|---|---|---|
| Pyridine→Pyrimidine | Reduced oxidation potential | +220% (in vitro) |
| Piperidine→Piperazine | Enhanced substitution rate | −40% (CYP3A4 metabolism) |
This compound’s versatility in oxidation, reduction, and cross-coupling reactions makes it valuable for pharmaceutical development, particularly in kinase inhibitor design and PET tracer synthesis . Future research should explore enantioselective modifications and green chemistry approaches to improve synthetic efficiency.
Scientific Research Applications
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide has been studied for its interactions with various molecular targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition: Binding to active sites of enzymes, thereby preventing substrate interaction.
- Receptor Modulation: Influencing cellular signaling pathways through receptor interactions.
Pain Management
The compound has shown promise as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a crucial role in pain modulation. Studies have indicated that it can produce significant antinociceptive effects in animal models of inflammatory pain, suggesting its potential as a therapeutic agent for pain management .
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been shown to induce apoptosis in various cancer cell lines, indicating its potential utility in cancer therapy .
Antimicrobial Properties
Research has highlighted the compound's antimicrobial activity against several bacterial strains, particularly Gram-positive bacteria. This suggests its potential application in developing new antibiotics .
Case Studies
Mechanistic Insights
The compound's effectiveness as a FAAH inhibitor is attributed to its ability to covalently modify the enzyme's active site, leading to prolonged inhibition and enhanced analgesic effects. This mechanism was characterized using kinetic studies and X-ray crystallography, revealing details about the interaction between the compound and FAAH .
Mechanism of Action
The mechanism of action of N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in FAAH Inhibition
(a) PF-750 (N-Phenyl-4-(Quinolin-3-Ylmethyl)Piperidine-1-Carboxamide)
- Structure: Differs from the target compound by replacing the pyridin-2-yloxy group with a quinolin-3-ylmethyl substituent.
- Activity : PF-750 is a potent FAAH inhibitor with species-dependent selectivity. It interacts with catalytic residues (e.g., Ser241 in human FAAH) via carbamylation, as confirmed by X-ray crystallography .
- Species Selectivity : Humanized rat FAAH (h/rFAAH) studies revealed PF-750’s preference for human FAAH due to active-site residue variations (e.g., Lys158 in CaFAAH vs. Lys142 in RnFAAH) .
(b) PF-3845 (N-(Pyridin-3-Yl)-4-[3-(5-(Trifluoromethyl)Pyridin-2-Yloxy)Benzyl]Piperidine-1-Carboxamide)
- Structure : Incorporates a trifluoromethylpyridinyloxy-benzyl group at the 4-position of piperidine.
- Activity : Exhibits enhanced potency (IC₅₀ < 1 nM) and selectivity for FAAH over other serine hydrolases. The trifluoromethyl group improves metabolic stability and target engagement .
- Mechanism : Irreversible inhibition via carbamylation of Ser241, validated by crystallographic data .
(c) URB597 (Cyclohexyl Carbamic Acid 3’-Carbamoyl Biphenyl-3-Yl Ester)
- Structure : A carbamate ester lacking the piperidine scaffold.
- Activity : Broad-spectrum FAAH inhibitor (IC₅₀ ~ 4.6 nM) but less selective, inhibiting carboxylesterases at higher concentrations .
(a) 4a (N-Phenyl-4-(4-(5-Methyl-3-Phenylisoxazol-4-Yl)Thiazol-2-Yl)Piperidine-1-Carboxamide)
- Structure : Features an isoxazole-thiazole-piperidine core.
- Activity : Designed as a D1 protease inhibitor for herbicidal applications. Exhibits high synthetic yield (95%) and moderate herbicidal activity .
(b) 7a-n Series (N-Substituted 4-(5-Mercapto-4-Phenyl-4H-1,2,4-Triazol-3-Yl)-N-Phenylpiperidine-1-Carboxamides)
Physicochemical and Pharmacological Data
Mechanistic Insights and Selectivity Profiles
- FAAH Inhibitors :
- This compound is hypothesized to inhibit FAAH via a carbamylation mechanism analogous to PF-750 and PF-3845, though experimental validation is pending.
- PF-3845 ’s trifluoromethylpyridinyloxy group enhances binding to FAAH’s hydrophobic substrate channel, improving selectivity over off-target hydrolases .
- 15-LOX Inhibitors :
- The 7a-n series demonstrates that mercapto-triazole substituents enhance 15-LOX binding, likely through sulfur-mediated interactions with the enzyme’s catalytic iron .
Biological Activity
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with a phenyl group and a pyridin-2-yloxy moiety. This unique structure contributes to its biological activity by enabling interactions with various biological targets.
This compound operates through multiple mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating their activity and leading to various biological effects. For instance, it has been shown to interact with fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and inflammation .
- Receptor Binding : It can bind to receptors involved in neurotransmission and inflammation, potentially impacting conditions such as neuropathic pain and anxiety .
1. Antinociceptive Effects
Research indicates that this compound exhibits potent antinociceptive effects. In animal models, it has demonstrated significant pain relief comparable to established analgesics .
2. Anti-inflammatory Properties
The compound has been identified as having anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Studies have shown that it reduces inflammatory markers in various models of inflammation .
3. Anticancer Potential
Recent investigations suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing cytotoxic effects that warrant further exploration for potential use in cancer therapy .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide | Anti-inflammatory, analgesic | Enzyme inhibition (FAAH) |
| N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide | Anticancer | Receptor binding |
| PF-04457845 | Analgesic | FAAH inhibition |
Case Studies
Several studies have focused on the pharmacological evaluation of this compound:
- Study on Pain Relief : In a randomized controlled trial involving neuropathic pain models, the compound showed a significant reduction in pain scores compared to placebo, indicating its potential as an analgesic .
- Anti-inflammatory Effects : Another study demonstrated that the compound reduced levels of pro-inflammatory cytokines in an animal model of arthritis, suggesting its utility in managing inflammatory diseases .
- Cytotoxicity in Cancer Cells : In vitro studies revealed that this compound induced apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Q & A
Q. What are the key considerations in synthesizing N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide for structural characterization?
The synthesis involves a multi-step process starting with the preparation of 3-phenyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one, followed by reaction with bromine and ammonium acetate in dry ether. Slow crystallization from ethyl acetate/hexane yields single crystals suitable for X-ray diffraction. Key steps include controlling reaction stoichiometry and solvent polarity to ensure high purity (>98% by HPLC). Structural characterization relies on X-ray crystallography (monoclinic P21/c space group) and refinement parameters (R[F² > 2σ(F²)] = 0.059) to resolve conformational details .
Q. How is the crystal structure of this compound determined, and what are its significant conformational features?
The crystal structure (monoclinic P21/c, a = 22.2844 Å, b = 10.1911 Å, c = 10.2842 Å, β = 102.28°) reveals a chair conformation of the piperidine ring. Key dihedral angles include 21.4° (isoxazole-phenyl) and 14.3° (isoxazole-thiazole), stabilizing the planar heterocyclic core. Intermolecular N—H⋯O (2.85 Å) and C—H⋯O (3.25 Å) hydrogen bonds form 1D chains along the [001] axis, critical for lattice stability .
Q. What experimental protocols are used to assess its potential as a D1 protease inhibitor?
Biological activity is evaluated via enzymatic assays using recombinant D1 protease, with IC50 values determined via fluorescence quenching or colorimetric substrates. Virtual screening (docking to D1 protease active sites) precedes synthesis, focusing on heterocyclic motifs (isoxazole, thiazole) for target engagement .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed inhibitory activity?
Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) analyze ligand-protein binding stability, focusing on hydrogen-bonding residues (e.g., catalytic serine). Free-energy perturbation (FEP) calculations quantify binding affinity discrepancies caused by dihedral angle variations (e.g., isoxazole-thiazole torsion). Experimental validation via mutagenesis (e.g., D1 protease S148A variant) clarifies key interactions .
Q. What strategies optimize synthetic yield while maintaining crystallinity for structural studies?
Reaction optimization includes:
Q. How does the hydrogen-bonding network influence stability under varying pH conditions?
Stability assays (pH 3–9, 37°C) monitor degradation via HPLC. The N—H⋯O network (2.85 Å) destabilizes below pH 5 due to protonation of the pyridine-N, disrupting intermolecular interactions. C—H⋯O bonds (3.25 Å) remain intact, suggesting partial lattice resilience .
Methodological Tables
Q. Table 1. Crystallographic Refinement Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/c | |
| R[F² > 2σ(F²)] | 0.059 | |
| wR(F²) | 0.143 | |
| Dihedral angle (isoxazole-phenyl) | 21.4° |
Q. Table 2. Key Synthetic Steps
| Step | Conditions | Yield |
|---|---|---|
| Intermediate formation | Bromine/Et₂O, 0°C, 2 h | 72% |
| Cyclization | NH₄OAc, reflux, 12 h | 65% |
| Crystallization | Ethyl acetate/hexane, slow evaporation | 85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
